molecular formula C7H6BrFS B2409905 5-Bromo-2-fluoro-4-methyl-benzenethiol CAS No. 108404-38-2

5-Bromo-2-fluoro-4-methyl-benzenethiol

Cat. No. B2409905
CAS RN: 108404-38-2
M. Wt: 221.09
InChI Key: UTSBLWIGGQONHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-4-methyl-benzenethiol is a chemical compound with the molecular formula C7H6BrFS and a molecular weight of 221.09 . It is used in various chemical reactions and has a CAS number of 873922-26-0 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-methyl-benzenethiol is determined by its molecular formula, C7H6BrFS. It consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as a thiol group .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-methyl-benzenethiol has a predicted boiling point of 247.2±40.0 °C and a predicted density of 1.593±0.06 g/cm3 . Its pKa value is predicted to be 5.84±0.50 .

Scientific Research Applications

Protonation and Structural Analysis

5-Bromo-2-fluoro-4-methyl-benzenethiol is involved in the formation of stable benzenium ions in specific chemical environments, such as HF-SbF5. These ions exhibit well-resolved PMR spectra, which can be used to derive their structures. The protonation of these compounds occurs in unsubstituted ring positions, demonstrating a preference for certain positions based on the halogen present (Brouwer, 2010).

Synthesis and Chemical Transformations

Research shows that compounds similar to 5-Bromo-2-fluoro-4-methyl-benzenethiol can be synthesized through specific chemical processes. For example, a study describes the synthesis of 2-aryl-3-fluoro-5-silylthiophenes from related bromo compounds in a two-step process, demonstrating the versatility of these compounds in organic synthesis (Hirotaki & Hanamoto, 2013).

Antimicrobial Activity

Compounds containing structures similar to 5-Bromo-2-fluoro-4-methyl-benzenethiol have been studied for their antimicrobial properties. Research has found that compounds with fluoro, bromo, and other groups on the benzene ring exhibit potent antimicrobial activity against a range of microorganisms, often surpassing the effectiveness of reference drugs (Liaras et al., 2011).

Microwave-Induced Synthesis

The use of microwave methods in the synthesis of compounds related to 5-Bromo-2-fluoro-4-methyl-benzenethiol has been explored. These methods have led to the development of compounds with enhanced antimicrobial activity, underscoring the importance of innovative synthesis techniques (Desai et al., 2013).

Photostimulated Reactions

Studies have explored the photostimulated reactions of aryl bromides and chlorides, similar to 5-Bromo-2-fluoro-4-methyl-benzenethiol, with certain reagents. These reactions have yielded a variety of reduced products and have implications for the development of novel reduction processes (Vaillard et al., 2004).

properties

IUPAC Name

5-bromo-2-fluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSBLWIGGQONHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-methyl-benzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.